Field: Environmental Science
Application: The compound 4-dimethylamino-4’-nitrostilbene (DANS) is used for the detection and analysis of microplastics.
Method: DANS is used as a fluorescent dye that absorbs into a variety of polymers constituting microplastics.
Field: Organic Chemistry
Field: Physical Chemistry
Application: The chalcone derivative, 4-dimethylamino-2′-hydroxychalcone (nDHC), is investigated for its near-infrared fluorescence.
Method: The study expanded the number of central double bonds (n = 2 (2DHC) and n = 3 (3DHC)).
Results: Remarkable bathochromic shifts in absorption and fluorescence peaks in solution were observed as n increases.
4-(Dimethylamino)-2-fluorobenzonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 175.19 g/mol. It features a benzene ring substituted with a dimethylamino group, a fluorine atom, and a nitrile group. This compound is notable for its unique electronic properties, which arise from the combination of these functional groups, making it valuable in various chemical and biological applications.
Research indicates that 4-(Dimethylamino)-2-fluorobenzonitrile exhibits potential biological activity. It has been investigated for its interactions with various biological macromolecules, including proteins and enzymes. The dimethylamino group may enhance its binding affinity to certain receptors, potentially modulating their activity. Additionally, it has been explored as a fluorescent probe in biochemical assays, contributing to its utility in biological research.
The synthesis of 4-(Dimethylamino)-2-fluorobenzonitrile typically involves introducing the dimethylamino and fluorine groups onto a benzonitrile scaffold. A common synthetic route includes:
4-(Dimethylamino)-2-fluorobenzonitrile finds applications across various fields:
Studies have focused on the interaction of 4-(Dimethylamino)-2-fluorobenzonitrile with enzymes and receptors. Its ability to modulate biological activity through binding interactions makes it a candidate for further research in drug development and biochemical assays. The electronic properties imparted by the fluorine atom and dimethylamino group enhance its potential as a molecular probe.
Several compounds share structural similarities with 4-(Dimethylamino)-2-fluorobenzonitrile. Here are some notable examples:
Compound Name | Key Features | Differences |
---|---|---|
4-(Dimethylamino)pyridine | Contains a pyridine ring instead of benzene | Lacks the fluorine atom and nitrile group |
4-(Dimethylamino)benzonitrile | Similar structure but without fluorine | Only contains dimethylamino and nitrile groups |
2-Fluorobenzonitrile | Contains fluorine and nitrile | Lacks the dimethylamino group |
2-Dimethylamino-6-fluorobenzonitrile | Similar structure but different substitution pattern | Different reactivity due to position of groups |
The uniqueness of 4-(Dimethylamino)-2-fluorobenzonitrile lies in its specific combination of functional groups—dimethylamino, fluorine, and nitrile—on the benzene ring. This configuration imparts distinct electronic and steric properties that enhance its reactivity and applicability in various synthetic pathways and research contexts.